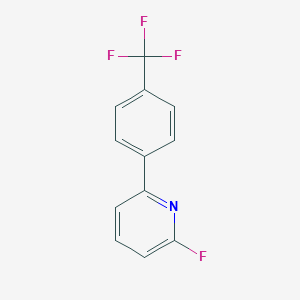

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine

Description

Properties

IUPAC Name |

2-fluoro-6-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-11-3-1-2-10(17-11)8-4-6-9(7-5-8)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZAOTWODRLOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622431 | |

| Record name | 2-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180606-18-2 | |

| Record name | 2-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine is a highly functionalized biaryl heterocyclic compound that stands at the intersection of several key strategies in modern drug design. Its structure marries a pyridine core, a ubiquitous motif in pharmaceuticals, with two distinct and impactful fluorine-containing substituents: a 2-fluoro group and a 4-(trifluoromethyl)phenyl moiety. This deliberate architectural design imparts a unique combination of electronic, steric, and metabolic properties, making it a valuable scaffold for medicinal chemists.

The incorporation of fluorine is a well-established tactic to enhance the pharmacological profile of drug candidates. The 2-fluoro substituent on the pyridine ring acts as a strong electron-withdrawing group, which can significantly lower the basicity (pKa) of the pyridine nitrogen. This modulation can be critical for optimizing drug-receptor interactions, altering solubility, and fine-tuning pharmacokinetic properties. Concurrently, the trifluoromethyl (-CF3) group on the appended phenyl ring is a powerful lipophilic moiety known to improve metabolic stability, cell membrane permeability, and binding affinity. This guide provides a comprehensive analysis of the core physicochemical properties of this important building block, offering field-proven insights and detailed experimental frameworks.

Chemical and Physical Identity

A clear definition of a compound's identity is the foundation of all further research and development. The key identifiers and core physical properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₇F₄N |

| Molecular Weight | 241.19 g/mol |

| Canonical SMILES | C1=CC(=NC(=C1)F)C2=CC=C(C=C2)C(F)(F)F |

| Appearance | White to yellow solid |

| Melting Point | 65-66 °C |

Note: Physical properties such as boiling point and density are not widely reported for this solid compound; melting point is the most pertinent thermal characteristic.

Detailed Physicochemical Analysis

The interplay between a molecule's structure and its behavior in biological systems is governed by its physicochemical properties. For a compound like this compound, understanding its lipophilicity, solubility, and basicity is paramount for predicting its potential as a drug scaffold.

Lipophilicity (LogP): Balancing Permeability and Potency

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The trifluoromethyl group is a strong contributor to increased lipophilicity, which can enhance membrane permeability and oral bioavailability.

Calculated LogP (cLogP): While experimental LogP values for this specific compound are not readily available in the literature, computational models provide a reliable estimate. The predicted cLogP for this compound is approximately 3.9 to 4.2 . This value indicates a significantly hydrophobic molecule, a direct consequence of the trifluoromethyl-substituted phenyl ring. Such a lipophilicity profile suggests good potential for crossing cellular membranes, a desirable trait for targeting intracellular proteins.

Experimental Protocol: Determination of LogP via Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for experimentally determining LogP.

-

Preparation of Phases: Prepare pre-saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4). Allow the two phases to be in contact for at least 24 hours with occasional shaking, then separate them.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of pre-saturated water. The volume ratio is typically varied (e.g., 1:1, 1:2, 2:1) to ensure accuracy.

-

Equilibration: Agitate the vessel at a constant, gentle speed and temperature (typically 25 °C) for a sufficient time (e.g., 24 hours) to reach partitioning equilibrium. Centrifugation is then required to ensure complete phase separation.

-

Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to that in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical property, as a drug must be in solution to be absorbed and distributed throughout the body. The hydrophobic nature of this compound suggests that its aqueous solubility will be low. Highly fluorinated molecules are often both hydrophobic (water-repelling) and lipophobic (lipid-repelling), which can present unique formulation challenges.

Expected Solubility Profile: Given its high cLogP, the thermodynamic aqueous solubility of this compound is expected to be in the low micromolar (µM) or even sub-micromolar range. This necessitates careful consideration in early-stage in vitro assays, where compound precipitation can lead to erroneous results. For drug development, formulation strategies such as co-solvents, amorphous solid dispersions, or nano-formulations may be required to achieve adequate exposure in vivo.

Experimental Protocol: Kinetic Aqueous Solubility via Nephelometry

Kinetic solubility is a high-throughput method used in early drug discovery to identify potential solubility liabilities.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), typically 10-20 mM.

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Precipitation: The addition of the DMSO solution to the aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded. Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at room temperature.

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at the inflection point of the curve is reported as the kinetic solubility.

Acidity and Basicity (pKa): Modulating Interactions and Properties

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the basicity of the pyridine nitrogen is the key parameter. The presence of the strongly electron-withdrawing 2-fluoro substituent is expected to significantly decrease the electron density on the nitrogen atom, making it a much weaker base than pyridine itself (pKa ≈ 5.2).

Estimated pKa: The pKa of the conjugate acid of this compound is estimated to be in the range of 1.0 to 2.0 . This low basicity means that at physiological pH (≈7.4), the compound will exist almost exclusively in its neutral, non-protonated form. This has several implications:

-

Receptor Binding: It is less likely to form strong ionic bonds with acidic residues in a protein binding pocket.

-

Solubility: It will not exhibit the pH-dependent solubility increase typical of more basic amines.

-

Permeability: Its neutral state at physiological pH is generally favorable for passive diffusion across cell membranes.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data is essential for the unambiguous identification and structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the chemical environment of each atom in the molecule. Based on data from closely related analogues, the following characteristic shifts can be predicted.

¹H NMR (in CDCl₃):

-

Phenyl Protons: Two doublets are expected in the aromatic region (approx. 7.7-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring. The doublet for the protons ortho to the -CF₃ group will appear further downfield.

-

Pyridine Protons: Three signals are expected in the aromatic region. A triplet (or pseudo-triplet) for the H4 proton (approx. 7.9-8.0 ppm) and two doublets (or doublet of doublets) for the H3 and H5 protons (approx. 7.2-7.8 ppm).

¹⁹F NMR (in CDCl₃):

-

-CF₃ Group: A sharp singlet is expected around -62 to -64 ppm (relative to CFCl₃).

-

Pyridine-F: A signal is expected in the range of -65 to -75 ppm , likely showing coupling to the adjacent pyridine protons.

¹³C NMR (in CDCl₃): The spectrum will show 12 distinct carbon signals. Key signals include the carbon of the -CF₃ group (a quartet due to C-F coupling) and the carbons of the pyridine ring directly attached to the fluorine and the phenyl group, which will show characteristic C-F coupling constants.

Synthesis and Reactivity: Constructing the Scaffold

The most logical and widely used method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.

Typical Synthetic Route: The reaction would involve the coupling of a 2-halo-6-fluoropyridine (e.g., 2-bromo-6-fluoropyridine or 2-chloro-6-fluoropyridine) with 4-(trifluoromethyl)phenylboronic acid or a corresponding boronic ester.

Caption: Typical Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube), add 2-bromo-6-fluoropyridine (1.0 equiv.), 4-(trifluoromethyl)phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

-

Solvent Addition: Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

-

Reaction: Heat the mixture with stirring to a temperature between 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Conclusion and Future Outlook

This compound is a molecular scaffold designed with purpose. Its physicochemical properties—high lipophilicity, low aqueous solubility, and weak basicity—are direct consequences of its fluorinated substituents. These characteristics make it an attractive starting point for the development of drug candidates intended for good membrane permeability and enhanced metabolic stability. While its low solubility presents a challenge, it is a common and surmountable hurdle in modern drug development. The straightforward and robust Suzuki coupling synthesis ensures its accessibility for library generation and structure-activity relationship (SAR) studies. As researchers continue to leverage the unique properties of fluorine, this and related biaryl pyridine scaffolds will undoubtedly remain central to the discovery of novel therapeutics.

References

Due to the specific nature of this compound, direct literature with comprehensive experimental data is sparse. The following references provide authoritative context on the principles and methods described.

-

OECD Test Guideline No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

Williams, R. (Compiler). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. This is a widely circulated compilation of pKa values. A representative version can be found at: [Link]

-

Wang, Z., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Journal of Organic Chemistry, 77(19), 8615-8620. This document provides NMR spectra for the analogue 2-(4-(trifluoromethyl)phenyl)pyridine. [Link]

An In-depth Technical Guide to the Structural Analysis of 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine emerges as a significant scaffold in medicinal chemistry and materials science. Its unique trifecta of a pyridine core, a fluorine substituent, and a trifluoromethylphenyl group imparts a confluence of desirable properties. The pyridine ring serves as a bioisostere for various aromatic systems, offering a handle for hydrogen bonding and metabolic stability. The strategic placement of a fluorine atom at the 2-position significantly modulates the electronic properties of the ring, enhancing its susceptibility to nucleophilic substitution, a key reaction in the synthesis of diverse derivatives.[1][2] Furthermore, the 4-(trifluoromethyl)phenyl moiety is a well-established pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] This guide provides a detailed exploration of the structural and electronic characteristics of this molecule, offering insights into its synthesis, reactivity, and analytical characterization.

Synthesis Strategy: The Power of Cross-Coupling

The most logical and versatile synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach offers high functional group tolerance and generally proceeds with good to excellent yields.[4][5][6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-fluoro-6-bromopyridine (1.0 eq.), 4-(trifluoromethyl)phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

The choice of a bromo- or iodo-substituted 2-fluoropyridine is crucial for efficient oxidative addition to the palladium catalyst. The boronic acid provides the trifluoromethylphenyl moiety, and the base is essential for the transmetalation step.

Figure 1: General synthetic scheme for this compound.

Spectroscopic Characterization: Unveiling the Molecular Signature

A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each nucleus. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.[7]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The pyridine protons will likely appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom and the fluorine substituent. The phenyl protons will present as two doublets, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[8][9] It is expected to show two distinct signals: one for the fluorine atom on the pyridine ring and another for the trifluoromethyl group. The chemical shift of the fluorine on the pyridine ring will be influenced by its position relative to the nitrogen and the aryl substituent. The trifluoromethyl group typically appears around -60 to -70 ppm relative to CFCl₃.

| Predicted NMR Data | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |

| Pyridine Ring | 7.0 - 8.5 (m) | 110 - 165 (d, ¹JCF) | -70 to -90 (vs CFCl₃) |

| Phenyl Ring | 7.5 - 8.0 (d, 2H), 7.7 - 8.2 (d, 2H) | 125 - 135 | N/A |

| CF₃ Group | N/A | ~124 (q, ¹JCF) | -60 to -70 (vs CFCl₃) |

Table 1: Predicted NMR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₂H₇F₄N) by providing a highly accurate mass measurement. The fragmentation pattern in the mass spectrum can also offer structural information.

Structural Analysis: A Deeper Look into Geometry and Electronics

While an experimental crystal structure is not available, we can infer key structural features from related molecules and computational modeling.

X-ray Crystallography Insights from Analogues

X-ray crystallographic studies of similar 2-arylpyridines, such as 2-fluoro-5-(4-fluorophenyl)pyridine, reveal important conformational information.[10] In these structures, the two aromatic rings are typically not coplanar, with a dihedral angle between them. This twist is a result of steric hindrance between the ortho-protons of the two rings. For this compound, a similar non-planar conformation is expected.

| Parameter | Predicted Value | Justification |

| C-F Bond Length | ~1.35 Å | Typical for an sp² C-F bond in an aromatic system. |

| C-N Bond Lengths | ~1.33 - 1.34 Å | Characteristic of a pyridine ring. |

| Inter-ring Dihedral Angle | 30 - 50° | Steric hindrance between the rings prevents planarity. |

Table 2: Predicted Key Structural Parameters.

Computational Modeling

Density Functional Theory (DFT) calculations would provide valuable insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential.[11] These calculations would likely show that the fluorine and trifluoromethyl groups act as strong electron-withdrawing groups, influencing the reactivity of the molecule. The calculated molecular electrostatic potential would highlight the electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, making it susceptible to nucleophilic attack.

Figure 2: Workflow for the comprehensive structural analysis of the target compound.

Reactivity and Applications: A Versatile Building Block

The presence of the fluorine atom at the 2-position of the pyridine ring is a key determinant of the molecule's reactivity. The high electronegativity of fluorine makes the C2 carbon atom highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This reactivity is significantly greater than that of the corresponding chloro- or bromo-pyridines, allowing for substitutions to be carried out under milder conditions.[12] This feature makes this compound a versatile intermediate for the synthesis of a wide array of derivatives with potential applications in:

-

Drug Discovery: As a scaffold for the development of new therapeutic agents. The trifluoromethylphenyl group is a common feature in many approved drugs.

-

Agrochemicals: As a building block for novel pesticides and herbicides.

-

Materials Science: For the synthesis of functional materials with specific electronic and photophysical properties.

Conclusion

While direct experimental data on this compound is sparse, a comprehensive structural analysis can be confidently undertaken by leveraging data from its close analogues and modern computational techniques. The insights into its synthesis, spectroscopic signatures, three-dimensional structure, and electronic properties provided in this guide offer a solid foundation for researchers and scientists working with this promising molecular scaffold. The unique combination of a fluorinated pyridine core and a trifluoromethylphenyl substituent positions this molecule as a valuable building block for the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem. 2-(4-(Trifluoromethyl)phenyl)pyridine. National Center for Biotechnology Information. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Male, F., Dimroth, J. C., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8594–8605. [Link]

-

Male, F., Dimroth, J. C., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8594–8605. [Link]

-

Sperotto, E., & van der Heiden, J. (2011). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]

-

Neumann, C. N., Hooker, J. M., & Ritter, T. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3786–3789. [Link]

-

ChemRxiv. (2023). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. [Link]

-

Ali, M. A., et al. (2023). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. ACS Omega. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

PubChem. 2-Fluoro-6-phenylpyridine. National Center for Biotechnology Information. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Chambers, R. D., et al. (1976). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the Chemical Society, Perkin Transactions 1, (12), 1359-1363. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Siddiqui, H. L., et al. (2011). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

ResearchGate. (2014). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

-

IUCr Journals. (2022). Synthesis, crystal structure and DFT calculations of (2′,6′-difluoro-[2,3′-bipyridin]-4-yl-κC4)(2′,6′-difluoro-2,3′-bipyridine-κN)methylplatinum(II). [Link]

-

ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. [Link]

-

IUCr Journals. (2023). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. [Link]

-

ResearchGate. (2023). Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine. [Link]

-

MDPI. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4. [Link]

-

MDPI. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. [Link]

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(4-(Trifluoromethyl)phenyl)pyridine | C12H8F3N | CID 10933075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of Fluorinated Phenylpyridine Compounds

Abstract

Fluorinated phenylpyridine compounds form a cornerstone of modern organic electronics, finding critical applications in Organic Light-Emitting Diodes (OLEDs), photocatalysis, and sensing technologies.[1] The strategic introduction of fluorine atoms onto the phenylpyridine scaffold provides a powerful tool for tuning the electronic structure, thereby controlling the photophysical and charge-transport properties of these materials. This guide provides a comprehensive overview of the fundamental electronic properties of fluorinated phenylpyridine compounds, detailing the theoretical underpinnings, proven experimental characterization techniques, and the profound structure-property relationships that govern their performance in advanced applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper, field-proven understanding of these versatile molecules.

Introduction: The Significance of Fluorination in Phenylpyridine Systems

2-Phenylpyridine (ppy) and its derivatives are celebrated ligands in coordination chemistry, particularly in the formation of highly efficient phosphorescent iridium(III) complexes.[1][2] These complexes are renowned for their high thermal and photochemical stability, intense and long-lived phosphorescence, and easily tunable emission across the visible spectrum.[1] The performance of devices like OLEDs, however, is critically dependent on the precise energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the efficiency of charge injection and transport.[3][4][5]

Fluorination has emerged as a premier strategy for modulating these electronic properties.[6] The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect, which can significantly alter the electron density distribution within the molecule.[7] This perturbation has several key consequences:

-

Stabilization of Molecular Orbitals: Fluorine atoms generally lower the energy levels of both the HOMO and LUMO.[6][8] This stabilization can improve resistance to oxidative degradation and facilitate electron injection from the cathode in electronic devices.[6]

-

Tuning of Emission Color: By strategically placing fluorine atoms on the phenyl ring of the phenylpyridine ligand, the HOMO-LUMO energy gap can be precisely controlled, allowing for the fine-tuning of the emission color from green to blue and even into the near-infrared.[1]

-

Enhanced Electron Mobility: In certain molecular architectures, fluorination can lead to significantly higher electron mobility, a crucial parameter for efficient electron transport materials (ETMs) in OLEDs.[9][10] This enhancement is often attributed to favorable intermolecular interactions and solid-state packing.[6][10]

This guide will explore these effects in detail, bridging theoretical models with practical experimental validation.

Theoretical Framework: Understanding Electronic Structure via Computational Chemistry

To gain predictive insight into the electronic behavior of fluorinated phenylpyridines, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are indispensable tools.[1][11] These computational methods allow for the accurate calculation of ground-state and excited-state properties, providing a molecular-level understanding of structure-property relationships.

Key Computable Properties:

-

HOMO and LUMO Energy Levels: DFT calculations provide the energies of the frontier molecular orbitals. The HOMO is associated with the ability to donate an electron (oxidation potential), while the LUMO relates to the ability to accept an electron (reduction potential). The HOMO-LUMO gap is a first approximation of the excitation energy.

-

Electron Density Distribution: Visualization of molecular orbitals reveals how electron density is distributed. In typical Ir(III) phenylpyridine complexes, the HOMO is often a mix of the iridium d-orbitals and the phenyl ring's π-orbitals, while the LUMO is predominantly localized on the π* orbitals of the pyridine ring.[1] Fluorination of the phenyl ring primarily stabilizes the HOMO, while the LUMO energy is modulated more indirectly.[1]

-

Excited States and Electronic Transitions: TD-DFT is used to calculate the energies of electronic transitions, which correspond to the absorption of light.[11][12] This allows for the simulation of UV-Vis absorption spectra and provides insight into the nature of the excited states (e.g., metal-to-ligand charge transfer, MLCT; or ligand-centered, LC, transitions).[12]

The causality behind these calculations is rooted in solving the Schrödinger equation for the molecule. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d)) is critical for obtaining results that correlate well with experimental data.[11] These theoretical predictions are not merely academic; they guide the rational design of new molecules with targeted electronic properties before undertaking complex and resource-intensive synthesis.[11]

Experimental Characterization: A Self-Validating Methodological Approach

The theoretical predictions must be validated by robust experimental data. A suite of electrochemical and spectroscopic techniques is employed to provide a comprehensive picture of the electronic properties. The combination of these methods creates a self-validating system where the results from one technique corroborate the findings of another.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for experimentally determining the HOMO and LUMO energy levels. By measuring the oxidation and reduction potentials of a compound, we can estimate these crucial orbital energies.

Experimental Protocol for Cyclic Voltammetry:

-

Preparation of the Electrolyte Solution: A standard setup involves a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a degassed, anhydrous solvent (e.g., acetonitrile or dichloromethane). The high concentration of the electrolyte is necessary to ensure conductivity and minimize the iR drop.

-

Working, Counter, and Reference Electrodes: A three-electrode cell is used.

-

Working Electrode: A glassy carbon or platinum disk electrode.

-

Counter Electrode: A platinum wire.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

-

Analyte Preparation: The fluorinated phenylpyridine compound is dissolved in the electrolyte solution at a concentration of approximately 1 mM.

-

Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) is added as an internal standard. Its redox potential is well-defined and relatively insensitive to the solvent, allowing for accurate calibration of the potential axis. The potential of the Fc/Fc⁺ couple is set to -4.8 eV relative to the vacuum level.

-

Measurement: The potential is swept linearly with time between the working and reference electrodes, and the resulting current is measured. The scan is then reversed. The process is typically repeated for several cycles until a stable voltammogram is obtained.[13]

-

Data Analysis:

-

The onset potentials for the first oxidation (Eox) and first reduction (Ered) are determined from the cyclic voltammogram.

-

The HOMO and LUMO energy levels are then calculated using the following empirical formulas:

-

EHOMO (eV) = -[Eox - Eref (Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Ered - Eref (Fc/Fc+) + 4.8]

-

-

The electrochemical band gap (Eg) is the difference between the LUMO and HOMO energies.

-

The reversibility of the redox processes, indicated by the separation between the anodic and cathodic peak potentials, provides information about the stability of the compound upon oxidation and reduction.[1]

Diagram: Experimental Workflow for Electronic Property Characterization

This diagram illustrates the logical flow from theoretical prediction to comprehensive experimental validation, forming a self-validating loop for characterizing fluorinated phenylpyridine compounds.

Caption: Workflow for theoretical and experimental characterization.

Photophysical Analysis: UV-Vis and Photoluminescence Spectroscopy

These spectroscopic techniques probe the interaction of the molecules with light, providing information about absorption and emission processes.[14][15]

Protocol for UV-Vis Absorption Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., dichloromethane, chloroform, or ethanol).

-

Blank Measurement: Record the spectrum of the pure solvent in a quartz cuvette to serve as a baseline.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λmax). The onset of the lowest energy absorption band can be used to calculate the optical band gap (Egopt = 1240 / λonset (nm)). This value should correlate well with the electrochemical band gap determined by CV.

Protocol for Photoluminescence (PL) Spectroscopy:

-

Sample Preparation: Use the same solution prepared for UV-Vis absorption. It is crucial that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[16][17]

-

Measurement: Excite the sample at a wavelength corresponding to an absorption peak. Record the emitted light at a 90-degree angle to the excitation source.[18]

-

Data Analysis: Determine the wavelength of maximum emission (λem). The difference between the absorption and emission maxima is the Stokes shift, which provides insight into the structural reorganization between the ground and excited states.

Quantum Yield Determination (Comparative Method)

The photoluminescence quantum yield (ΦPL) is a measure of the efficiency of the emission process.[19][20] The comparative method is most common and relies on a well-characterized fluorescence standard.[17][18]

Protocol for Relative Quantum Yield Measurement:

-

Standard Selection: Choose a standard with a known quantum yield (Φst) that absorbs and emits in a similar spectral region as the sample compound.[17] Common standards include quinine sulfate (ΦPL = 0.546 in 0.5 M H₂SO₄) and Rhodamine 6G (ΦPL = 0.94 in ethanol).[17]

-

Solution Preparation: Prepare a series of solutions of both the standard and the test compound with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.[19]

-

Spectra Acquisition: Measure the absorbance and the integrated fluorescence intensity for all solutions, ensuring identical spectrometer settings (e.g., excitation wavelength, slit widths) for both the standard and the sample.[17]

-

Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:[18]

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent used for the sample (x) and standard (st).

-

Structure-Property Relationships: The Positional Effect of Fluorination

The specific location of the fluorine atom(s) on the phenyl ring has a non-trivial and often dramatic impact on the electronic properties. A systematic study on [Ir(Fppy)₂(acac)] complexes demonstrated this principle effectively.[1]

-

Para-Fluorination (4-Fppy): When fluorine is in the para position, it has virtually no effect on the HOMO energy level compared to the non-fluorinated analogue.[1] This can lead to a red-shifted emission, as other factors may lower the LUMO energy.

-

Meta-Fluorination (3-Fppy): Fluorination at the meta position begins to stabilize the HOMO through inductive effects, leading to a blue-shift in emission compared to the para-substituted and non-fluorinated compounds.[1]

-

Ortho-Fluorination (2-Fppy): The ortho position provides the strongest stabilization of the HOMO, resulting in the most significant blue-shift in the emission spectrum.[1]

-

Multi-Fluorination (e.g., 2,4-dFppy): Introducing multiple fluorine atoms, such as in the ligand for the well-known blue emitter FIrpic, leads to a substantial stabilization of the HOMO level, pushing the emission deep into the blue region of the spectrum.[1][3]

This precise control demonstrates that positional fluorination is a powerful design tool for tuning the electronic structure and, consequently, the emission color of these compounds.[1]

Table 1: Representative Electronic Data for Fluorinated Ir(ppy)₂(acac) Complexes

| Complex (Ligand) | HOMO (eV) [a] | LUMO (eV) [a] | Egredox (eV) | λem (nm) |

| [Ir(ppy)₂ (acac)] (Non-fluorinated) | -5.25 | -2.45 | 2.80 | 516 |

| [Ir(pFppy)₂ (acac)] (para-F) | -5.26 | -2.52 | 2.74 | 526 |

| [Ir(mFppy)₂ (acac)] (meta-F) | -5.39 | -2.54 | 2.85 | 496 |

| [Ir(oFppy)₂ (acac)] (ortho-F) | -5.46 | -2.57 | 2.89 | 486 |

| [Ir(dFppy)₂ (acac)] (2,4-di-F) | -5.57 | -2.67 | 2.90 | 472 |

[a] Data derived from electrochemical measurements and computational studies. Source: Adapted from data presented in Inorg. Chem. 2016, 55, 15, 7363–7375.[1]

Diagram: Effect of Fluorine Position on HOMO/LUMO Energy Levels

This energy level diagram visualizes how the position of the fluorine substituent systematically tunes the frontier molecular orbital energies.

Caption: HOMO/LUMO energy tuning via positional fluorination.

Conclusion and Future Outlook

The electronic properties of fluorinated phenylpyridine compounds are a direct and tunable consequence of the number and position of fluorine substituents. The strong electron-withdrawing nature of fluorine provides a reliable method for stabilizing frontier molecular orbitals, which in turn modulates redox potentials, charge transport characteristics, and photophysical properties. The synergy between computational modeling (DFT/TD-DFT) and a suite of experimental techniques (CV, UV-Vis, PL) provides a robust, self-validating framework for the rational design and characterization of these materials. This strategic approach has been instrumental in developing high-performance materials for blue OLEDs and other optoelectronic applications.[3][10] Future research will continue to explore more complex fluorination patterns and novel molecular scaffolds to push the boundaries of efficiency, stability, and color purity in organic electronic devices.

References

-

Synthesis, spectroscopic characterizations, photophysical properties and DFT studies of a novel iridium(III) complex containing 2-(2-butoxy-4-fluorophenyl)pyridine ligand. PlumX Metrics. Available at: [Link]

-

Barbera, S., Cerdán, S., et al. (2016). Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. Inorganic Chemistry, 55(15), 7363–7375. Available at: [Link]

-

Cosimbescu, L., Wang, L., et al. (2012). Electron Transport Materials: Synthesis, Properties and Device Performance. International Journal of Organic Chemistry, 2, 101-110. Available at: [Link]

-

Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. Available at: [Link]

-

Li, J., Zhang, D., et al. (2021). Study on Electron Transport Characterization in TPBi Thin Films and OLED Application. The Journal of Physical Chemistry C, 125(29), 16148–16155. Available at: [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]

-

Synthesis and Photophysical Studies of Iridium Complexes of Fluorinated Phenylisoquinolines. ResearchGate. Available at: [Link]

-

MICROREVIEW Organic and organometallic fluorinated materials for electronics and optoelectronics. CORE. Available at: [Link]

-

Ultraviolet-Visible Fluorescence Spectroscopy of Selected Polyaromatic Hydrocarbons and Organometallics on Hexagonal Graphite an. pubs.acs.org. Available at: [Link]

-

Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy Online. Available at: [Link]

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. Available at: [Link]

-

Würth, C., Grabolle, M., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. Available at: [Link]

-

Dang, V. Q., & Teets, T. S. (2023). A practical guide to measuring and reporting photophysical data. Dalton Transactions, 52(42), 15039-15050. Available at: [Link]

-

Kaya, Y., Mutlu, H., & İrez, G. (2010). Uv-Vis Spectra and Fluorescence Properties of Two Iminooxime Ligands and Their Metal Complexes:Optical Band Gaps. Gazi University Journal of Science, 23(1), 13-18. Available at: [Link]

-

Kulkarni, A. P., Tonzola, C. J., et al. (2004). Electron Transport Materials for Organic Light-Emitting Diodes. Chemistry of Materials, 16(23), 4556–4573. Available at: [Link]

-

Electron Transport Materials for Organic Light-Emitting Diodes. ResearchGate. Available at: [Link]

-

Fackler, J. P. Jr., Yang, X., et al. (2012). Fine-Tuning the Luminescence and HOMO–LUMO Energy Levels in Tetranuclear Gold(I) Fluorinated Amidinate Complexes. Inorganic Chemistry, 51(5), 3136–3143. Available at: [Link]

-

Lee, J. Y., et al. (2015). A series of fluorinated phenylpyridine-based electron-transporters for blue phosphorescent OLEDs. Journal of Materials Chemistry C, 3(38), 9948-9955. Available at: [Link]

Sources

- 1. Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electron Transport Materials: Synthesis, Properties and Device Performance [scirp.org]

- 4. Sci-Hub: are you are robot? [sci-hub.sg]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. A series of fluorinated phenylpyridine-based electron-transporters for blue phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Gazi University Journal of Science » Submission » Uv-Vis Spectra and Fluorescence Properties of Two Iminooxime Ligands and Their Metal Complexes:Optical Band Gaps [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. publications.iupac.org [publications.iupac.org]

- 17. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 18. chem.uci.edu [chem.uci.edu]

- 19. researchgate.net [researchgate.net]

- 20. Making sure you're not a bot! [opus4.kobv.de]

A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylphenylpyridines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylphenylpyridine (TFMPP) scaffold is a cornerstone in modern medicinal chemistry and agrochemical design. The strategic incorporation of a trifluoromethyl group onto the phenylpyridine framework imparts a unique combination of lipophilicity, metabolic stability, and binding affinity, making it a privileged motif in numerous commercial products and development candidates.[1][2] This in-depth guide provides a comprehensive overview of the primary synthetic strategies for accessing this vital chemical space. We will explore the mechanistic underpinnings and practical considerations of key C-C bond-forming reactions, pyridine ring constructions, and trifluoromethylation methodologies. Detailed, field-proven protocols, comparative data, and workflow visualizations are provided to empower researchers in the efficient and strategic synthesis of novel TFMPP derivatives.

Strategic Approaches to TFMPP Synthesis: A Synthetic Chemist's Perspective

The synthesis of a trifluoromethylphenylpyridine can be approached from several distinct strategic directions, primarily dictated by the most complex or sensitive bond formation. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. The core methodologies can be broadly categorized into three main approaches:

-

C-C Bond Formation (Cross-Coupling): This is arguably the most versatile and widely employed strategy. It involves the coupling of a pre-functionalized pyridine ring with a pre-functionalized trifluoromethyl-containing phenyl ring. Palladium-catalyzed cross-coupling reactions are the workhorses of this approach.

-

Pyridine Ring Synthesis (Cyclocondensation): In this strategy, the pyridine ring is constructed from acyclic precursors, where one or more of the building blocks already contains the trifluoromethylphenyl moiety. This method is particularly useful for accessing highly substituted pyridine cores.[2]

-

Trifluoromethylation Strategies: This approach involves the introduction of the trifluoromethyl group onto an existing phenylpyridine scaffold. This can be achieved either through traditional methods or, more recently, through powerful late-stage functionalization techniques.

The following sections will delve into the mechanistic details and practical applications of these key strategies.

The Workhorse of Biaryl Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, and TFMPPs are no exception.[3] The Suzuki-Miyaura and Negishi couplings are the most prominent methods, each offering a distinct set of advantages and considerations.

The Suzuki-Miyaura Coupling: Robust and Versatile

The Suzuki-Miyaura coupling is favored for its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of its boron-based reagents.[4] The reaction couples a halopyridine with a trifluoromethylphenylboronic acid (or vice versa) in the presence of a palladium catalyst and a base.[5]

Causality Behind Experimental Choices:

-

Palladium Catalyst: The choice of palladium source and, critically, the ancillary ligand is paramount. For electron-deficient substrates like many halopyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[6]

-

Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center.[7]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[7]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

The Negishi Coupling: Mild Conditions and High Reactivity

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[9] This heightened reactivity often allows for milder reaction conditions (sometimes even room temperature) and can be particularly advantageous for coupling with less reactive electrophiles like aryl chlorides.[10]

Causality Behind Experimental Choices:

-

Organozinc Reagent: The organozinc species is typically prepared in situ from an organolithium or Grignard reagent by transmetalation with a zinc halide (e.g., ZnCl₂), or directly from an organic halide using activated zinc. The presence of lithium salts can break up zinc aggregates and accelerate the reaction.[11]

-

Catalyst System: Similar to the Suzuki coupling, palladium catalysts are standard. The choice of ligand is crucial, with bulky, electron-rich phosphines often giving the best results by promoting the reductive elimination of the sterically demanding biaryl product.[10]

-

Anhydrous Conditions: A significant drawback of the Negishi coupling is the moisture and air sensitivity of the organozinc reagents, which necessitates the use of anhydrous solvents and inert atmosphere techniques.[9]

Catalytic Cycle of the Negishi Coupling

The catalytic cycle mirrors that of the Suzuki coupling, with the key difference being the nature of the transmetalating agent.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. SciMeetings [scimeetings.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine: A Predictive Analysis for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, including a fluorinated pyridine ring and a trifluoromethylphenyl substituent, suggest that it may exhibit unique biological activities and physicochemical properties. As with any novel compound, a thorough spectroscopic characterization is essential for confirming its identity, purity, and structure. This guide provides a detailed predictive analysis of the spectroscopic data for this compound, offering a valuable resource for researchers working with this or structurally related molecules.

Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from analogous compounds to predict the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Each section includes a theoretical overview, a generalized experimental protocol, a detailed interpretation of the predicted spectrum, and a summary of the key predicted data.

Molecular Structure and Synthesis Overview

The structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 2-position and a 4-(trifluoromethyl)phenyl group at the 6-position.

Diagram of the molecular structure of this compound.

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1600-1450 | Strong | Aromatic C=C and C=N stretching |

| 1350-1100 | Very Strong | C-F stretching (CF₃ and Ar-F) |

| 900-650 | Strong | Aromatic C-H out-of-plane bending |

Interpretation:

The IR spectrum is expected to be dominated by strong absorption bands in the 1350-1100 cm⁻¹ region, characteristic of the C-F stretching vibrations of the trifluoromethyl group and the aryl-fluoride bond. A[1]romatic C-H stretching vibrations will appear between 3100 and 3000 cm⁻¹. The aromatic ring stretching vibrations (C=C and C=N) are predicted to be in the 1600-1450 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Absorption

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~210 | High | Ethanol | π → π* transition |

| ~260 | Moderate | Ethanol | π → π* transition |

| ~300 | Low | Ethanol | n → π* transition |

Interpretation:

The UV-Vis spectrum of this compound in a polar solvent like ethanol is predicted to show two main absorption bands corresponding to π → π* transitions of the aromatic systems at around 210 nm and 260 nm. A weaker absorption band corresponding to an n → π* transition of the pyridine nitrogen is expected at a longer wavelength, around 300 nm. The exact positions and intensities of these bands can be influenced by the solvent polarity.

Experimental Protocols

General Procedure for NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

[2]General Procedure for Mass Spectrometry (EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Acquire the mass spectrum using electron ionization at a standard energy (e.g., 70 eV).

-

Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

[3]General Procedure for IR Spectroscopy (ATR):

-

Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

[1]General Procedure for UV-Vis Spectroscopy:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

-

Use the pure solvent as a reference.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic analysis of this compound. The predicted data and their interpretations offer a valuable framework for researchers to identify and characterize this compound. While these predictions are based on sound scientific principles and data from similar molecules, experimental verification remains crucial. The provided general experimental protocols can serve as a starting point for obtaining high-quality spectroscopic data for this and other novel fluorinated pyridine derivatives.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

- Balle, T. J., & Flygare, W. H. (1981). Fabry-Perot cavity Fourier transform microwave spectrometer with a pulsed nozzle particle source. Review of Scientific Instruments, 52(1), 33-45.

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

-

Fiehn Lab. (n.d.). MS/MS fragmentation. Retrieved from [Link]

- Hartmann, M., et al. (2020). Predicting 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 85(15), 9656-9664.

- Hoye, T. R., et al. (2007). The NMR spectra of some fluorinated pyridine derivatives. Magnetic Resonance in Chemistry, 45(12), 1031-1036.

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. Retrieved from [Link]

- Sosnovskikh, V. Y., et al. (2018). Synthesis of 2-Aryl-6-polyfluoroalkyl-4-pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Molecules, 23(9), 2343.

- Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503-510.

-

Wiley Science Solutions. (n.d.). KnowItAll Software & Spectral Libraries. Retrieved from [Link]

- Wishart, D. S. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(5), 442.

- Zhang, J., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(14), 3434-3437.

- Royal Society of Chemistry. (2017). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 19(34), 23086-23101.

- American Chemical Society. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(14), 3434-3437.

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine - Spectral Information. Retrieved from [Link]

- MDPI. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 24(12), 2298.

-

Royal Society of Chemistry. (n.d.). Supporting Information - Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Retrieved from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. Retrieved from [Link]

-

PubMed. (2007). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine via Suzuki-Miyaura Coupling

Introduction: Significance and Synthetic Strategy

The synthesis of highly functionalized biaryl and hetero-biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The target molecule, 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine, embodies several structural motifs of high value in drug discovery. The fluorinated pyridine ring can enhance metabolic stability and modulate pKa, while the trifluoromethyl group is a well-established bioisostere for improving pharmacokinetic properties such as lipophilicity and binding affinity.[1][2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds.[3][4][5] Its widespread adoption is due to the operational simplicity, high functional group tolerance, and the commercial availability and relative stability of its organoboron reagents.[4][6] This application note provides a comprehensive guide to the synthesis of this compound, addressing the specific mechanistic nuances and practical challenges associated with coupling an electron-deficient fluoropyridine with an electron-deficient boronic acid.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is critical for rational optimization and troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states.[5][7]

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., 2-bromo-6-fluoropyridine), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive halides like chlorides.[3][4]

-

Transmetalation: This step involves the transfer of the organic moiety (the 4-(trifluoromethyl)phenyl group) from the boron atom to the palladium center. This process is critically facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9] The choice of base is therefore not arbitrary; it directly governs the rate and efficiency of this crucial step.[8]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Considerations for the Synthesis

The successful coupling of two electron-deficient partners requires careful selection of reaction parameters to overcome inherent challenges.

-

The Electrophiles (Aryl Halides): While 2-chloro-6-fluoropyridine is a potential starting material, the corresponding 2-bromo- or 2-iodo-6-fluoropyridine is strongly recommended. The relative reactivity for oxidative addition follows the trend I > OTf > Br >> Cl.[3] Using the more reactive bromide or iodide allows for milder reaction conditions and can significantly improve yields.

-

Catalyst and Ligand Selection: The electron-deficient nature of the 2-fluoropyridine ring and its potential to coordinate with the palladium center can lead to catalyst deactivation.[10] To counteract this, bulky and electron-rich phosphine ligands are essential. Ligands such as SPhos, RuPhos, or XPhos promote the oxidative addition step and shield the metal center.[11] A common and effective precatalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which has shown efficacy in related pyridine couplings.[12][13]

-

Base Selection: The choice of base is critical. Strong aqueous bases can promote a significant side reaction known as protodeboronation, where the boronic acid C-B bond is cleaved and replaced with a C-H bond.[4][10][14] For coupling electron-deficient boronic acids, potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to facilitate transmetalation while minimizing protodeboronation.[11] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, alternative.

-

Solvent System: A mixture of an organic solvent and water is often beneficial. Solvents like 1,4-dioxane or toluene provide good solubility for the organic substrates and catalyst, while the addition of water helps to dissolve the inorganic base.[6][12] Anhydrous conditions can also be employed, particularly if protodeboronation is a major concern.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis on a 1.0 mmol scale.

Table 1: Reagents and Materials

| Reagent | M.W. | Amount (mg) | Moles (mmol) | Equivalents |

| 2-Bromo-6-fluoropyridine | 175.98 | 176 | 1.0 | 1.0 |

| 4-(Trifluoromethyl)phenylboronic acid | 189.93 | 228 | 1.2 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 | 0.05 | 0.05 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 637 | 3.0 | 3.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Water (degassed) | - | 2 mL | - | - |

Equipment:

-

50 mL Schlenk flask or round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Heating mantle with temperature controller and thermocouple

-

Standard glassware for workup (separatory funnel, flasks, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To the Schlenk flask, add 2-bromo-6-fluoropyridine (176 mg, 1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (228 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Degassing: Sparge the resulting suspension with argon gas for 15-20 minutes to ensure all dissolved oxygen is removed. This step is crucial to prevent oxidation and deactivation of the Pd(0) catalyst that will be formed in situ.

-

Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (41 mg, 0.05 mmol).

-

Reaction: Place the flask in the heating mantle and heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[15][16]

Figure 2: Experimental workflow for the Suzuki coupling synthesis.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Poor choice of ligand or base.3. Insufficient temperature. | 1. Ensure thorough degassing of solvents and reaction mixture.[17]2. Switch to a more electron-rich, bulky ligand (e.g., SPhos). Try a different base (e.g., Cs₂CO₃).3. Increase temperature incrementally to 100-110 °C. |

| Protodeboronation | 1. Boronic acid instability.2. Base is too strong or reaction time is too long.3. Presence of excess water. | 1. Use the corresponding pinacol boronic ester, which is more stable.[10][18]2. Use a milder base (e.g., KF) or reduce reaction time.3. Use anhydrous solvents and a non-hydroxide base. |

| Homocoupling of Boronic Acid | 1. Oxygen contamination can facilitate this side reaction.2. High catalyst loading or temperature. | 1. Improve degassing procedure.2. Reduce catalyst loading (e.g., to 1-2 mol%) and reaction temperature. |

| Formation of Palladium Black | 1. Catalyst decomposition. | 1. Ensure a strictly inert atmosphere.2. Use a more robust phosphine ligand that better stabilizes the Pd(0) species.[14] |

Conclusion

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of this compound. Success hinges on a rational approach to overcoming the challenges posed by coupling two electron-deficient substrates. By carefully selecting a reactive aryl halide (bromide or iodide), employing a robust catalyst system with a bulky, electron-rich ligand, and optimizing the base and solvent conditions, this valuable synthetic building block can be prepared in high yield. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to implement this transformation in their synthetic programs.

References

-

Wikipedia. Suzuki reaction. [Link]

-

Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Corbera, J., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

-

Morin, M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]

-

de Vries, A. H. M., et al. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. [Link]

-

San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-